An In-depth Technical Guide to 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery
An In-depth Technical Guide to 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery
Foreword: The Emergence of Arylboronic Acids in Medicinal Chemistry
The landscape of modern medicinal chemistry is characterized by an ever-present demand for novel molecular scaffolds that can address complex biological targets with high potency and selectivity. Among the vast arsenal of synthetic building blocks, arylboronic acids have risen to prominence as exceptionally versatile intermediates.[1] Their stability, low toxicity, and remarkable reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, have established them as indispensable tools in the synthesis of a wide array of bioactive molecules.[2][3] This guide focuses on a specific, functionally rich arylboronic acid, 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid, a compound poised for significant contributions in the development of next-generation therapeutics. Its unique trifunctionalized aromatic core, featuring a boronic acid for strategic coupling, a Weinreb amide for controlled elaboration, and a nitro group for electronic modulation or further functionalization, presents a compelling platform for the exploration of new chemical space.
Physicochemical and Structural Characteristics
A comprehensive understanding of the physical and chemical properties of a synthetic building block is paramount for its effective utilization in research and development. The key identifiers and properties of 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid are summarized below.
| Property | Value | Reference |
| CAS Number | 871332-84-2 | N/A |
| Molecular Formula | C₉H₁₁BN₂O₆ | N/A |
| Molecular Weight | 254.01 g/mol | N/A |
| Appearance | Predicted to be a solid | N/A |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, DMSO, and DMF. | N/A |
| Melting Point | Not experimentally determined. The related compound, 3-(methoxycarbonyl)-5-nitrophenylboronic acid, has a melting point of 224 °C. | N/A |
Strategic Synthesis of 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic Acid
The synthesis of 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid can be strategically designed from commercially available starting materials. A plausible and efficient synthetic route is outlined below, leveraging well-established and robust chemical transformations. The proposed synthesis commences with the commercially available 3-bromo-5-nitrobenzoic acid.
Synthesis of the Weinreb Amide Precursor
The initial step involves the conversion of the carboxylic acid functionality of 3-bromo-5-nitrobenzoic acid into a Weinreb amide. The Weinreb amide is a particularly useful functional group in organic synthesis as it allows for the controlled addition of organometallic reagents to form ketones, or it can be reduced to aldehydes.[4]
Reaction Scheme:
Figure 1: Synthesis of the Weinreb Amide Precursor.
Experimental Protocol:
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Acid Chloride Formation: To a solution of 3-bromo-5-nitrobenzoic acid (1.0 eq) in a suitable solvent such as toluene, add thionyl chloride (1.5 eq). Heat the reaction mixture to reflux for 2-3 hours. After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-bromo-5-nitrobenzoyl chloride.
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Weinreb Amide Formation: Dissolve the crude acid chloride in dichloromethane (DCM). In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and pyridine (2.5 eq) in DCM at 0 °C. To this solution, add the acid chloride solution dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Work-up and Purification: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-bromo-N-methoxy-N-methyl-5-nitrobenzamide.
Miyaura Borylation to Introduce the Boronic Acid Moiety
The crucial carbon-boron bond formation is achieved through a palladium-catalyzed Miyaura borylation reaction. This reaction is a powerful and versatile method for the synthesis of arylboronic esters from aryl halides.[2] The resulting boronate ester can then be hydrolyzed to the desired boronic acid.
Reaction Scheme:
Figure 2: Miyaura Borylation and Hydrolysis.
Experimental Protocol:
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Borylation Reaction: To a solution of 3-bromo-N-methoxy-N-methyl-5-nitrobenzamide (1.0 eq) in anhydrous 1,4-dioxane, add bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
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Reaction Conditions: Degas the reaction mixture by bubbling with argon for 15-20 minutes. Heat the mixture to 80 °C and stir for 12-24 hours under an inert atmosphere.
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Work-up and Isolation of Boronate Ester: After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with ethyl acetate. Concentrate the filtrate under reduced pressure. The crude pinacol ester can be purified by column chromatography on silica gel.
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Hydrolysis to Boronic Acid: The purified pinacol ester is then subjected to hydrolysis. This can be achieved under acidic conditions (e.g., aqueous HCl in acetone) or basic conditions (e.g., aqueous NaOH followed by acidification). After hydrolysis, the product is extracted into an organic solvent, dried, and concentrated to yield 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid make it a highly attractive building block for the synthesis of novel therapeutic agents.
Role in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound lies in its use as a coupling partner in Suzuki-Miyaura reactions.[3] The boronic acid moiety allows for the facile formation of carbon-carbon bonds with a wide variety of aryl and heteroaryl halides, providing access to complex biaryl and heteroaryl scaffolds that are prevalent in many marketed drugs.
Illustrative Reaction Scheme:
Figure 3: Suzuki-Miyaura Cross-Coupling Application.
The Versatility of the Weinreb Amide and Nitro Group
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Weinreb Amide: The N-methoxy-N-methylamide (Weinreb amide) functionality provides a handle for further molecular elaboration. It can be converted to a ketone by reaction with an organometallic reagent or reduced to an aldehyde. This allows for the introduction of additional diversity into the molecular scaffold.
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Nitro Group: The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the molecule and its binding to biological targets. Furthermore, the nitro group can be readily reduced to an amine, providing a site for further functionalization, for example, through amide bond formation or reductive amination. The reduction of aromatic nitro compounds to amines is a well-established transformation, typically achieved using reagents such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation.
Characterization and Quality Control
For any synthetic intermediate, rigorous characterization is essential to confirm its identity and purity. The following analytical techniques are recommended for the characterization of 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the region of 8-9 ppm. Singlets corresponding to the N-methyl and O-methyl protons of the Weinreb amide around 3-4 ppm. A broad singlet for the boronic acid protons. |
| ¹³C NMR | Aromatic carbons, with those attached to the nitro and boronic acid groups being significantly deshielded. A carbonyl carbon signal for the Weinreb amide around 165-170 ppm. Signals for the N-methyl and O-methyl carbons. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the B-O-H stretch of the boronic acid, the C=O stretch of the amide, and the N-O stretches of the nitro group. |
| Purity (HPLC) | A single major peak indicating high purity. |
Conclusion and Future Outlook
3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid represents a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its trifunctionalized nature allows for a multi-directional approach to the synthesis of complex and diverse molecular libraries. The boronic acid enables strategic C-C bond formation, the Weinreb amide provides a handle for controlled functionalization, and the nitro group offers opportunities for electronic tuning and further derivatization. As the demand for novel and effective therapeutics continues to grow, the strategic application of such well-designed synthetic intermediates will undoubtedly play a pivotal role in the discovery of the medicines of tomorrow.
References
-
Advanced Synthesis with 3,5-Bis(methoxycarbonyl)phenylboronic Acid: A Chemist's Guide. (URL: [Link])
-
Harnessing 2-Nitrophenylboronic Acid for Advanced Organic Synthesis. (URL: [Link])
- Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
-
A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes. RSC Publishing. (URL: [Link])
-
A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. National Institutes of Health. (URL: [Link])
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. (URL: [Link])
-
Miyaura Borylation Reaction. Organic Chemistry Portal. (URL: [Link])
-
(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure. (URL: [Link])
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. (URL: [Link])
-
Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications. ResearchGate. (URL: [Link])
-
Transition-Metal-Free Direct α-Arylation of Weinreb-type Amides with Arylboronic Acids through Aza-oxyallyl Cation Intermediates. ResearchGate. (URL: [Link])
-
Iron-catalyzed Miyaura borylation of aryl chlorides and pseudohalides. (URL: [Link])
-
Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. PMC - NIH. (URL: [Link])
-
Transition-Metal-Free Direct α-Arylation of Weinreb-type Amides with Arylboronic Acids through Aza-oxyallyl Cation Intermediates. PubMed. (URL: [Link])
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. (URL: [Link])
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. (URL: [Link])
-
(PDF) Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. ResearchGate. (URL: [Link])
-
Room-temperature borylation and one-pot two-step borylation/Suzuki-Miyaura cross-coupling reaction of aryl chlorides. OmicsDI. (URL: [Link])
-
Recent Developments in Weinreb Synthesis and their Applications. (URL: [Link])
-
Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. (URL: [Link])
-
Synthesis of Weinreb amides using diboronic acid anhydride-catalyzed dehydrative amidation of carboxylic acids. Chemical Communications (RSC Publishing). (URL: [Link])
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. (URL: [Link])
-
Synthesis of 3-(bromomethyl)benzoic acid, 3-(hexadecyloxy)-2-methoxypropyl ester. (URL: [Link])
- Method for producing 3-bromomethylbenzoic acids.
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
